molecular formula C18H23NO7S2 B12631121 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone

Cat. No.: B12631121
M. Wt: 429.5 g/mol
InChI Key: WZLZZLVCXRPDMK-UHFFFAOYSA-N
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Description

The target compound belongs to a class of spirocyclic ketones featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. This scaffold is characterized by a fused bicyclic structure with an oxygen-containing dioxane ring and an azaspiro system. The compound is further functionalized at the phenyl group with a 1,1-dioxidotetrahydrothiophen-3-yl sulfonyl moiety, which introduces steric bulk and polar sulfonyl groups. Such modifications are common in medicinal chemistry to enhance solubility, target affinity, or metabolic stability .

Properties

Molecular Formula

C18H23NO7S2

Molecular Weight

429.5 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C18H23NO7S2/c20-17(19-7-5-18(6-8-19)25-9-10-26-18)14-2-1-3-15(12-14)28(23,24)16-4-11-27(21,22)13-16/h1-3,12,16H,4-11,13H2

InChI Key

WZLZZLVCXRPDMK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the sulfonylphenyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The 1,4-dioxa-8-azaspiro[4.5]decane core serves as a versatile platform for derivatization. Key structural differences among analogs lie in the substituents attached to the phenyl ring and the spirocyclic nitrogen. Examples include:

Compound ID/Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl ~427* Sulfonyl, dioxidotetrahydrothiophene
12a (σ2R agonist, ) Benzylpiperidine, phenyl 435.26 Benzyl, piperidine
Benzothiazinone (BTZ, ) Nitro, trifluoromethyl N/A Benzothiazinone, nitro
3-Methoxyphenyl analog () 3-Methoxyphenyl 367.44 Methoxy
3,4-Difluorophenyl analog () 3,4-Difluorophenyl 373.39 Fluorine substituents

*Calculated molecular weight based on formula (C18H21NO7S2).

Activity Trends

  • σ2 Receptor Agonists : Compound 12a () demonstrates selective σ2 receptor binding (EC50 = 0.8 µM), highlighting the role of benzylpiperidine groups in receptor interaction.
  • Anti-Tuberculosis Agents : BTZ derivatives () inhibit mycobacterial growth via covalent binding to DprE1, a key enzyme in cell wall synthesis.
  • Anticancer Potential: The 3,4-dichlorophenyl analog () shows cytotoxicity against melanoma cells, suggesting halogenation enhances membrane permeability.

The target compound’s sulfonyl group may improve solubility and target engagement, though specific activity data are unavailable.

Physicochemical Properties

Property Target Compound* 3-Methoxyphenyl Analog () 3,4-Difluorophenyl Analog ()
Molecular Formula C18H21NO7S2 C22H25NO4 C21H21F2NO3
LogP (Predicted) ~1.2 ~2.5 ~3.0
Hydrogen Bond Acceptors 7 4 3
Rotatable Bonds 6 5 5

*Predicted using ChemDraw.

Key Research Findings

Spirocyclic Stability: The dioxane ring in the core enhances metabolic stability compared to non-spirocyclic analogs ().

SAR Insights :

  • Electron-withdrawing groups (e.g., sulfonyl in the target compound) improve solubility but may reduce blood-brain barrier penetration .
  • Bulky substituents (e.g., benzylpiperidine in 12a) enhance receptor selectivity .

Crystallographic Data : SHELX software () has been widely used to resolve spirocyclic structures, confirming their conformational rigidity.

Biological Activity

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes available research findings regarding its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes a spirocyclic framework and a sulfonyl group attached to a phenyl ring. The molecular formula is C17H16F3N3O5SC_{17}H_{16}F_{3}N_{3}O_{5}S with a molar mass of approximately 431.39 g/mol. The compound has been noted for its low lipophilicity, which may influence its biological interactions.

Receptor Binding Affinity

Recent studies have highlighted the compound's affinity for sigma receptors, particularly the σ1 receptor. A notable study reported that derivatives of this compound exhibited high binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while showing selectivity over σ2 receptors and the vesicular acetylcholine transporter by significant margins (30-fold and 1404-fold, respectively) .

Antitumor Activity

In vivo studies using mouse tumor xenograft models demonstrated that compounds similar to 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone showed high accumulation in human carcinoma and melanoma tissues during PET imaging . This suggests potential applications in tumor imaging and possibly as therapeutic agents targeting tumors.

Case Studies

Case Study 1: Sigma Receptor Ligands

A study focused on the synthesis of novel piperidine compounds derived from the spirocyclic framework indicated that these compounds could serve as effective σ1 receptor ligands. The specific binding observed in cellular assays suggests that these compounds might be useful in developing drugs targeting neurodegenerative diseases where σ1 receptors play a critical role .

Case Study 2: Tumor Imaging

Another investigation utilized [(18)F]-labeled derivatives of this compound for PET imaging, revealing their potential utility in visualizing tumors non-invasively. The study found that treatment with haloperidol significantly reduced the accumulation of the radiotracer in tumors, indicating the specificity of the binding .

Summary of Biological Activities

Activity Details
Receptor Binding High affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM); selectivity over σ2 receptors .
Antitumor Potential High accumulation in tumor models; potential for imaging and therapy .
Neuroprotective Effects Potential implications in neurodegenerative disease treatment via σ1 modulation .

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